molecular formula C12H9FO2 B7843102 1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one

1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one

Cat. No.: B7843102
M. Wt: 204.20 g/mol
InChI Key: GHLCEECIRZKNTG-UHFFFAOYSA-N
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Description

1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one is an organic compound with the molecular formula C12H9FO2. It features a furan ring substituted with a 4-fluorophenyl group and an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The furan ring and fluorophenyl group can engage in various interactions with biological molecules, potentially affecting enzyme activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one is unique due to the presence of both a furan ring and a fluorophenyl group, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioactivity, making it a valuable target for research and development .

Properties

IUPAC Name

1-[5-(4-fluorophenyl)furan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLCEECIRZKNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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